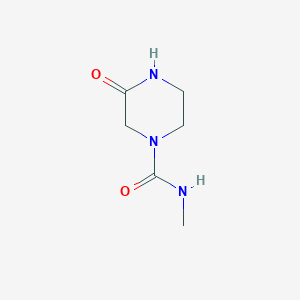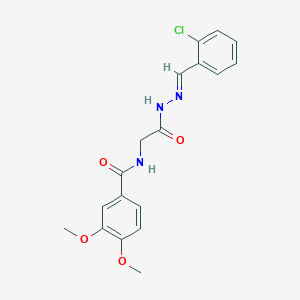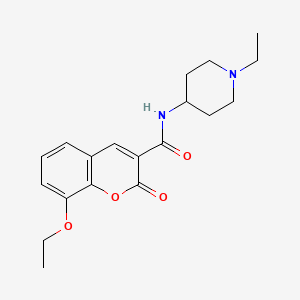![molecular formula C15H22N4O3 B11115428 4-[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]morpholine](/img/structure/B11115428.png)
4-[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]morpholine is a complex organic compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a morpholine ring attached to a nitrophenyl group, which is further substituted with a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]morpholine typically involves a multi-step process One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro groupThe final step involves the attachment of the methylpiperazine moiety, often achieved through Mannich reactions in the presence of formaldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
4-[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and Lewis acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while electrophilic substitution can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]morpholine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methylpiperazin-1-yl)-2-nitroaniline: Shares a similar structure but lacks the morpholine ring.
4-(4-Methylpiperazin-1-yl)aniline: Another related compound with a different substitution pattern on the aromatic ring.
Uniqueness
4-[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]morpholine is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C15H22N4O3 |
|---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
4-[5-(3-methylpiperazin-1-yl)-2-nitrophenyl]morpholine |
InChI |
InChI=1S/C15H22N4O3/c1-12-11-18(5-4-16-12)13-2-3-14(19(20)21)15(10-13)17-6-8-22-9-7-17/h2-3,10,12,16H,4-9,11H2,1H3 |
InChI Key |
KXFXSEAONYTOJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl]-2-(phenylcarbonylamino)aceta mide](/img/structure/B11115350.png)
![4-{[4-(2-Methylbenzyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B11115352.png)
![3-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B11115354.png)
![1-[(4-Chlorobenzyl)sulfonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B11115362.png)
![(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B11115369.png)
![4-fluoro-N'-[(E)-(6-methoxynaphthalen-2-yl)methylidene]benzohydrazide](/img/structure/B11115391.png)

![N'-[(E)-(4-hydroxy-3-iodophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11115401.png)
![N-(3,5-dimethoxyphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11115408.png)
![3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B11115414.png)
![N-(2-Methoxy-5-methylphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide](/img/structure/B11115420.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3-methylphenoxy)butanamide](/img/structure/B11115424.png)

